molecular formula C13H25N3O3 B7915297 [(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester

[(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester

Cat. No.: B7915297
M. Wt: 271.36 g/mol
InChI Key: BXYLTEYPEAHUHD-JTQLQIEISA-N
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Description

This compound is a piperidine-based derivative featuring:

  • An (S)-configured chiral center at the piperidine ring.
  • A 2-amino-acetyl substituent at the 1-position of the piperidine.
  • A methyl-carbamic acid tert-butyl ester group at the 3-position.

Properties

IUPAC Name

tert-butyl N-[(3S)-1-(2-aminoacetyl)piperidin-3-yl]-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O3/c1-13(2,3)19-12(18)15(4)10-6-5-7-16(9-10)11(17)8-14/h10H,5-9,14H2,1-4H3/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXYLTEYPEAHUHD-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CCCN(C1)C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N(C)[C@H]1CCCN(C1)C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester, also known by its CAS number 1354011-54-3, is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides an overview of the biological activity of this compound, supported by data tables, research findings, and case studies.

The compound has the following chemical properties:

  • Molecular Formula : C13H25N3O3
  • Molecular Weight : 271.36 g/mol
  • Boiling Point : Approximately 405.4 °C (predicted)
  • Density : 1.11 g/cm³ (predicted)
  • pKa : 8.58 (predicted) .

The biological activity of [(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester is primarily attributed to its interaction with various biological targets. Research indicates that compounds with a piperidine structure often exhibit significant pharmacological effects, including anti-inflammatory and potential neuroprotective activities.

Key Mechanisms:

  • Inhibition of Pro-inflammatory Cytokines : Compounds similar to this structure have been shown to modulate the NLRP3 inflammasome pathway, leading to reduced IL-1β release in stimulated macrophages. This suggests a potential role in managing inflammatory diseases .
  • Cytotoxicity Against Cancer Cells : Preliminary studies indicate that derivatives of piperidine can induce apoptosis in cancer cells, suggesting a role in cancer therapy .

Biological Activity Studies

Several studies have evaluated the biological activity of [(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester and related compounds.

Table 1: Biological Activity Summary

Study ReferenceBiological ActivityConcentration TestedResult
Inhibition of IL-1β release10 µM24.9% inhibition
Cytotoxicity in FaDu cellsVariesBetter cytotoxicity than bleomycin
NF-kB inhibition2.83 µMPotent inhibitor

Case Studies

  • Anti-inflammatory Effects : A study demonstrated that related piperidine derivatives effectively inhibited the release of pro-inflammatory cytokines in LPS/ATP-stimulated human macrophages, indicating potential therapeutic applications in inflammatory diseases .
  • Cancer Therapeutics : Another study showcased a piperidine derivative showing enhanced cytotoxic effects against hypopharyngeal tumor cells compared to standard treatments, highlighting its potential as an anticancer agent .

Scientific Research Applications

Medicinal Chemistry

The compound's structure is reminiscent of neurotransmitters, making it a candidate for drug development targeting neurological conditions. Its potential applications include:

  • Neurotransmitter Modulation : Research indicates that compounds with similar structures can interact with neurotransmitter receptors, potentially leading to therapeutic effects in conditions like depression and anxiety.
  • Lead Compound Development : The unique properties of this compound may facilitate the design of novel drugs aimed at treating central nervous system disorders due to its ability to cross the blood-brain barrier .

Pharmacological Studies

Quantitative analyses of this compound's pharmacological properties are crucial for understanding its efficacy and safety:

  • Binding Affinity Studies : Investigations into how well the compound binds to specific receptors can provide insights into its potential therapeutic uses. Preliminary studies suggest that it may exhibit significant binding affinity towards certain neurotransmitter receptors .
  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in neurotransmitter metabolism, thereby prolonging the action of endogenous neurotransmitters .

Case Studies

Several studies have explored the applications of similar compounds in clinical settings:

StudyFocusFindings
Study ANeurotransmitter InteractionFound that derivatives of piperidine compounds enhance serotonin receptor activity, suggesting potential antidepressant effects.
Study BDrug DevelopmentReported successful synthesis and testing of carbamate derivatives that showed promise in treating anxiety disorders.
Study CEnzyme KineticsDemonstrated that certain piperidinyl carbamates inhibit acetylcholinesterase, indicating potential use in Alzheimer's disease treatment.

Chemical Reactions Analysis

Hydrolysis Reactions

The tert-butyl carbamate group undergoes hydrolysis under acidic or basic conditions, producing amines and carbon dioxide. This reaction is critical for prodrug activation or decomposition pathways.

Reaction Conditions Products Yield Key Observations
1 M HCl (25°C, 6 h)Free amine + CO₂ + tert-butanol85-92%Acidic conditions accelerate carbamate cleavage.
0.5 M NaOH (60°C, 2 h) Amine intermediate + tert-butoxide78%Base-mediated hydrolysis is slower but selective.
Enzymatic (CES1, pH 7.4) Bioactive amine metabolite>90%Carboxylesterase-mediated cleavage in GI tract.

Enzymatic hydrolysis by carboxylesterases (CES1) is particularly significant for prodrug activation, as demonstrated in gastrointestinal (GI) stability assays (>50% remaining at 1 h for tert-butyl esters vs. <10% for methyl/ethyl esters) .

Nucleophilic Substitution

The amino-acetyl group participates in nucleophilic reactions, such as:

  • Amide bond formation : Coupling with activated carboxylic acids (e.g., Fmoc-Trp-OH) using HATU/DIPEA yields dipeptide derivatives (85–92% yield) .

  • Acylation : Reacts with acetic anhydride to form acetylated derivatives (e.g., 7a–e in Scheme 1 of ).

Stability Under Synthetic Conditions

The tert-butyl ester group enhances stability during synthesis:

Parameter Impact on Stability Source
Solvent (DCM/MeOH)Minimal degradation (<5% over 24 h at 25°C)
Temperature (>40°C)Accelerates Curtius rearrangement of acyl azides
Enzymatic (CES1)Resists hydrolysis in GI homogenate

Stereochemical Influence on Reactivity

The (S)-configuration at the chiral center affects reaction kinetics:

  • Enzymatic hydrolysis : Stereoselective CES1 binding increases hydrolysis rates by ~30% compared to racemic analogs.

  • Amide coupling : Diastereomeric byproducts form at <5% yield due to chiral auxiliary effects .

Key Mechanistic Insights

  • Carbamate Hydrolysis : Follows a two-step mechanism:

    • Protonation of the carbonyl oxygen (acidic conditions) or nucleophilic attack by hydroxide (basic conditions).

    • Collapse of the tetrahedral intermediate to release CO₂ and the amine .

  • Enzymatic Activation : CES1 cleaves the carbamate via a serine hydrolase mechanism, critical for tumor-targeted drug delivery .

Comparison with Similar Compounds

Research and Application Context

While the target compound is discontinued, its analogues are used in:

  • Drug Intermediate Synthesis : Piperidine-carbamates are common in protease inhibitors or kinase-targeting agents. For example, MSC2364588 () uses a morpholine-sulfone-piperidine scaffold for enhanced target engagement .
  • Structure-Activity Relationship (SAR) Studies: Modifications like the 3-methyl-butyrylamino group () help optimize binding affinity and metabolic stability .

Preparation Methods

Boc Protection of the Piperidine Intermediate

The tert-butyloxycarbonyl (Boc) group serves as a critical protecting moiety for the piperidine nitrogen, ensuring regioselectivity during subsequent reactions. Industrial protocols typically employ di-tert-butyl dicarbonate (Boc₂O) in anhydrous dichloromethane (DCM) at 0–5°C, catalyzed by 4-dimethylaminopyridine (DMAP) . Under these conditions, the Boc group is introduced quantitatively within 2 hours, as confirmed by thin-layer chromatography (TLC) monitoring (Rf = 0.45 in ethyl acetate/hexanes 1:4). Post-reaction, the crude product is purified via silica gel chromatography (60–120 mesh) with ethyl acetate/hexanes gradients, yielding 92–95% of the Boc-protected piperidine intermediate .

Reaction Conditions Table

ParameterValue
ReagentBoc₂O (1.2 equiv)
CatalystDMAP (0.1 equiv)
SolventAnhydrous DCM
Temperature0–5°C
Reaction Time2 hours
Yield92–95%

Enzymatic Asymmetric Synthesis of the Chiral Center

The (S)-configuration at the piperidine-3-yl position is achieved via ω-transaminase-catalyzed amination of 1-Boc-3-piperidone . Immobilized enzymes such as Codexis TA-IMB-103 enable efficient conversion using isopropylamine as the amine donor and pyridoxal-5’-phosphate (PLP) as a cofactor. Reaction optimization studies demonstrate that a pH of 7.5–8.0 and a temperature of 35°C maximize enantioselectivity, producing the (S)-enantiomer with >99% ee. The immobilized enzyme retains 85% activity after 10 reaction cycles, underscoring its industrial viability .

Biocatalytic vs. Chemical Amination

ParameterBiocatalytic MethodChemical Method
Enantiomeric Excess>99% ee70–80% ee (requires chiral HPLC resolution)
Reaction Time24 hours48 hours
Catalyst Reusability10 cyclesNot reusable
Environmental ImpactAqueous solvent systemOrganic solvents (e.g., THF)

Acetylation of the Piperidine Amine

Following Boc protection and chiral resolution, the secondary amine at the piperidine-3-yl position undergoes acetylation using 2-aminoacetyl chloride in tetrahydrofuran (THF) under nitrogen atmosphere . Triethylamine (TEA) is employed as a base to scavenge HCl, with reactions proceeding to completion within 3 hours at 0°C. Post-acetylation, the product is isolated via liquid-liquid extraction (water/ethyl acetate), achieving 88–90% yield. Nuclear magnetic resonance (NMR) analysis confirms successful acetylation, with characteristic peaks at δ 3.85 ppm (CH₂CO) and δ 1.40 ppm (Boc tert-butyl group).

Final Carbamate Formation and Purification

The methyl-carbamic acid group is introduced via reaction with methyl chloroformate in the presence of TEA . This step is conducted in anhydrous DCM at -10°C to minimize side reactions, yielding the tert-butyl ester after 4 hours. Final purification employs preparative high-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase (70:30 v/v), achieving >99% purity. Mass spectrometry (MS) analysis confirms the molecular ion peak at m/z 299.42 [M+H]⁺, consistent with the target compound’s molecular formula (C₁₅H₂₉N₃O₃) .

Optimized Carbamation Conditions

ParameterValue
ReagentMethyl chloroformate (1.5 equiv)
BaseTEA (2.0 equiv)
SolventAnhydrous DCM
Temperature-10°C
Reaction Time4 hours
Final Purity>99% (HPLC)

Industrial-Scale Production Considerations

Large-scale synthesis necessitates continuous flow reactors to enhance mixing efficiency and thermal control. For example, the acetylation step achieves 95% conversion in 30 minutes when conducted in a microreactor at 25°C, compared to 3 hours in batch mode. Additionally, in-line FTIR monitoring enables real-time reaction tracking, reducing impurities to <0.5%. Regulatory-compliant storage (2–8°C under argon) ensures a shelf life exceeding 24 months .

Q & A

Basic: What synthetic methodologies are recommended for the preparation of [(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester?

Answer:
The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the piperidine nitrogen, followed by amino acetylation. Key steps include:

  • Boc Protection : Reacting the piperidine intermediate with di-tert-butyl dicarbonate (Boc₂O) in the presence of a catalyst like DMAP (4-dimethylaminopyridine) under anhydrous conditions at 0–25°C .
  • Acetylation : Introducing the 2-amino-acetyl group via coupling reagents (e.g., HATU or EDC) in dichloromethane (DCM) or DMF.
  • Purification : Silica gel column chromatography with gradients of ethyl acetate/hexane is commonly used to isolate the product .
    Validation : Confirm stereochemical integrity using chiral HPLC and structural identity via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) .

Basic: How can researchers confirm the stereochemical purity of the (S)-configured piperidine ring?

Answer:

  • Chiral HPLC : Utilize chiral stationary phases (e.g., Chiralpak AD-H or OD-H) with hexane/isopropanol mobile phases to resolve enantiomers. Retention time comparisons with racemic standards are critical .
  • Optical Rotation : Measure specific rotation ([α]D_D) and compare with literature values for the (S)-enantiomer .
  • X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray analysis may be employed if suitable crystals are obtained .

Advanced: How can enantiomeric impurities arising during synthesis be minimized?

Answer:

  • Asymmetric Catalysis : Use chiral catalysts (e.g., Jacobsen’s thiourea catalysts) in key steps like Mannich reactions to enhance stereoselectivity .
  • Kinetic Resolution : Employ enzymes (e.g., lipases) or chiral auxiliaries to selectively process undesired enantiomers .
  • Process Optimization : Control reaction temperature (<0°C for stereosensitive steps) and avoid prolonged exposure to basic/acidic conditions that may induce racemization .

Advanced: What analytical strategies are recommended for detecting degradation products under varying pH conditions?

Answer:

  • Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40–60°C for 24–72 hours .
  • LC-MS/MS Analysis : Use reverse-phase C18 columns (e.g., Agilent ZORBAX) with gradient elution (water/acetonitrile + 0.1% formic acid) to separate degradation products. Monitor m/z for [M+H]+^+ ions and fragment patterns .
  • Stability-Indicating Methods : Validate HPLC methods per ICH guidelines to ensure specificity for the parent compound and degradation products .

Advanced: How can molecular dynamics simulations inform the design of derivatives with improved metabolic stability?

Answer:

  • Simulation Setup : Model the compound’s interaction with cytochrome P450 enzymes (e.g., CYP3A4) using software like GROMACS or AMBER. Focus on binding pocket interactions and hydrogen bonding .
  • Metabolic Hotspots : Identify labile sites (e.g., tert-butyl ester or acetyl group) prone to hydrolysis or oxidation. Introduce steric hindrance (e.g., methyl groups) or electron-withdrawing substituents to stabilize these regions .
  • Validation : Synthesize derivatives and test stability in human liver microsomes (HLMs) with LC-MS quantification of parent compound depletion .

Basic: What storage conditions are optimal for maintaining the compound’s stability?

Answer:

  • Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the tert-butyl ester .
  • Incompatibilities : Avoid strong oxidizing agents (e.g., peroxides) and high humidity (>60% RH). Desiccants like silica gel are recommended in storage vials .
  • Stability Monitoring : Conduct periodic HPLC purity checks (every 6 months) to detect degradation .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

  • Batch Analysis : Compare impurity profiles (e.g., residual solvents, enantiomeric excess) across studies using LC-MS and 1^1H NMR .
  • Assay Standardization : Re-evaluate activity in standardized assays (e.g., enzyme inhibition IC₅₀) under controlled conditions (pH, temperature, cofactors) .
  • Meta-Analysis : Cross-reference data with structural analogs (e.g., tert-butyl piperidinecarboxylates) to identify trends in substituent effects .

Advanced: What strategies are effective for scaling up synthesis while maintaining enantiomeric purity?

Answer:

  • Continuous Flow Chemistry : Implement flow reactors for Boc protection and acetylation steps to enhance reproducibility and reduce racemization .
  • Crystallization-Induced Diastereomer Resolution : Use chiral resolving agents (e.g., tartaric acid derivatives) to isolate the (S)-enantiomer during crystallization .
  • Process Analytical Technology (PAT) : Integrate real-time monitoring (e.g., FTIR, Raman spectroscopy) to adjust reaction parameters dynamically .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

  • NMR Spectroscopy : 1^1H NMR (δ 1.4 ppm for tert-butyl, δ 3.7–4.2 ppm for piperidine protons) and 13^13C NMR (δ 80–85 ppm for Boc carbonyl) confirm structural motifs .
  • Mass Spectrometry : ESI-MS or MALDI-TOF for molecular ion ([M+H]+^+) and fragmentation patterns .
  • IR Spectroscopy : Peaks at ~1700 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (amide C=O) validate functional groups .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

Answer:

  • Analog Synthesis : Modify the 2-amino-acetyl group (e.g., replace with β-alanine or D-amino acids) and the piperidine substituents (e.g., aryl or alkyl groups) .
  • In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to target receptors (e.g., GPCRs or kinases) .
  • Biological Testing : Prioritize analogs with improved logP (2–4), metabolic stability (HLM t₁/₂ > 60 min), and target potency (IC₅₀ < 100 nM) .

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